5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Overview
Description
5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the class of organic compounds known as pyrrolopyrimidines . These are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine .
Synthesis Analysis
The synthesis of 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine and trimethyl (tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring, providing an efficient route to the pyrrolo[3,2-d]pyrimidine system .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring fused to a pyrimidine . The molecular weight is 135.123 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 135.123 and a density of 1.6±0.1 g/cm3 . It has a boiling point of 390.6±22.0 °C at 760 mmHg . The melting point is greater than 300ºC .Scientific Research Applications
DNA Triple Helix Binding
5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives, such as those in 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one nucleosides, have been synthesized and incorporated into triplex-forming oligonucleotides. These analogues show selective binding to CG inversions in DNA triple helices with enhanced affinity, highlighting their potential in DNA targeting and recognition applications (Ranasinghe et al., 2005).
Antitumor Potential
Several studies have explored the antitumor capabilities of pyrrolo[3,2-d]pyrimidines. One study focused on N5-substituted pyrrolo[3,2-d]pyrimidines, showing that these compounds have significant potential as antiproliferative agents against cancer cell lines. The structure-activity relationship indicated the importance of the N5 position on the pyrrole ring for their anticancer activity (Cawrse et al., 2019). Another study identified novel pyrrolo[2,3-d]pyrimidin-4-ones as antiproliferative agents, with specific compounds inducing apoptotic cell death in cancer cell lines, suggesting their use as chemotherapeutic agents (Atapour-Mashhad et al., 2011).
Synthesis of Nucleoside Analogues
Pyrrolo[3,2-d]pyrimidine compounds have been used in the synthesis of nucleoside analogues. These analogues, such as those derived from 9-deazapurine nucleosides, have been synthesized to mimic naturally occurring purine nucleosides like adenosine, inosine, and guanosine. These synthetic pathways are significant for pharmaceutical applications (Girgis et al., 1987; Girgis et al., 1990).
Anti-Inflammatory Activity
Pyrrolo[3,2-d]pyrimidines have been synthesized and evaluated for anti-inflammatory activity. These studies include molecular docking and in-vivo/in-vitro evaluations, indicating the potential of these compounds in controlling inflammatory reactions (Munde et al., 2022).
Catalysis and Synthetic Applications
Recent research has highlighted the importance of pyrrolo[3,2-d]pyrimidines in catalysis and synthetic chemistry. These compounds are key precursors in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The review covers the synthetic pathways for developing substituted pyrano/pyrimidine derivatives using various hybrid catalysts, demonstrating the versatility of these compounds in synthetic organic chemistry (Parmar et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is Adenine phosphoribosyltransferase . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
It is known to interact with its target enzyme, potentially altering its function
Biochemical Pathways
The compound affects the purine salvage pathway, which is responsible for recycling purines to synthesize nucleotides
Result of Action
It is known to interact with adenine phosphoribosyltransferase, potentially affecting the function of this enzyme .
Biochemical Analysis
Biochemical Properties
5H-Pyrrolo[3,2-d]pyrimidin-4-ol plays a crucial role in several biochemical reactions. It has been identified as a potent inhibitor of purine nucleoside phosphorylase, an enzyme involved in the purine salvage pathway . By inhibiting this enzyme, this compound can modulate the levels of purine nucleotides within cells, affecting various cellular processes. Additionally, this compound interacts with other enzymes and proteins, such as adenine phosphoribosyltransferase, influencing their activity and stability .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in certain cancer cell lines by modulating the expression of pro-apoptotic and anti-apoptotic proteins . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to alterations in gene expression and cellular metabolism. Furthermore, this compound can influence cell cycle progression, resulting in cell cycle arrest at specific phases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as purine nucleoside phosphorylase, inhibiting their activity . This binding interaction is facilitated by the compound’s unique structure, which allows it to fit into the enzyme’s active site. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in apoptosis and cell cycle regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by various factors, such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to selectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound can induce adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as purine nucleoside phosphorylase and adenine phosphoribosyltransferase, affecting the metabolism of purine nucleotides . These interactions can alter metabolic flux and the levels of various metabolites within cells, influencing cellular function and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. Additionally, the distribution of this compound within tissues can influence its bioavailability and therapeutic efficacy .
Subcellular Localization
This compound is localized to various subcellular compartments, including the cytoplasm and nucleus . Its activity and function are influenced by its subcellular localization, as it can interact with different biomolecules in these compartments. Post-translational modifications and targeting signals play a crucial role in directing this compound to specific organelles, where it can modulate cellular processes .
Properties
IUPAC Name |
3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWMXUDUWVFWJPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60971989 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5655-01-6 | |
Record name | 5H-Pyrrolo[3,2-d]pyrimidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60971989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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